
8-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-metoxi-N-(2-metoxifenil)-3,4-dihidro-2H-1,5-benzodioxepina-7-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las benzodioxepinas. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillos de benzodioxepina sustituido con grupos metoxi y carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-metoxi-N-(2-metoxifenil)-3,4-dihidro-2H-1,5-benzodioxepina-7-carboxamida generalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de benzodioxepina: El paso inicial implica la formación del anillo de benzodioxepina a través de una reacción de ciclación. Esto se puede lograr haciendo reaccionar un derivado adecuado de dihidroxibenceno con un dihaluro apropiado en condiciones básicas.
Introducción de los grupos metoxi: Los grupos metoxi se pueden introducir mediante reacciones de metilación utilizando reactivos como yoduro de metilo en presencia de una base como carbonato de potasio.
Formación del grupo carboxamida: El grupo carboxamida generalmente se introduce mediante una reacción de amidación. Esto se puede lograr haciendo reaccionar el compuesto intermedio con una amina apropiada en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar una calidad consistente y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
8-metoxi-N-(2-metoxifenil)-3,4-dihidro-2H-1,5-benzodioxepina-7-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para convertir ciertos grupos funcionales en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, donde sustituyentes específicos en el anillo de benzodioxepina o el grupo metoxifenilo se reemplazan con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Sustitución nucleófila utilizando metóxido de sodio en metanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
8-metoxi-N-(2-metoxifenil)-3,4-dihidro-2H-1,5-benzodioxepina-7-carboxamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias, analgésicas y anticancerígenas.
Ciencia de materiales: Se explora su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Investigación biológica: El compuesto se utiliza como herramienta para estudiar varios procesos y vías biológicas, particularmente aquellos que involucran derivados de benzodioxepina.
Mecanismo De Acción
El mecanismo de acción de 8-metoxi-N-(2-metoxifenil)-3,4-dihidro-2H-1,5-benzodioxepina-7-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a ciertos receptores o enzimas, modulando así su actividad. Por ejemplo, puede inhibir enzimas específicas involucradas en las vías inflamatorias, lo que lleva a una reducción de la inflamación y el dolor.
Comparación Con Compuestos Similares
Compuestos similares
- 8-metoxi-N-(2-metoxifenil)-2-fenilquinolin-4-amina
- 8-metoxi-N-(2-metoxifenil)quinolina-5-sulfonamida
Singularidad
8-metoxi-N-(2-metoxifenil)-3,4-dihidro-2H-1,5-benzodioxepina-7-carboxamida es única debido a su específico sistema de anillos de benzodioxepina y la presencia de grupos metoxi y carboxamida. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H19NO5 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
7-methoxy-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
InChI |
InChI=1S/C18H19NO5/c1-21-14-7-4-3-6-13(14)19-18(20)12-10-16-17(11-15(12)22-2)24-9-5-8-23-16/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,19,20) |
Clave InChI |
SIRGXZYAWDBLNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2OC)OCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


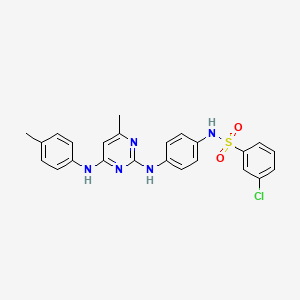
![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11254324.png)
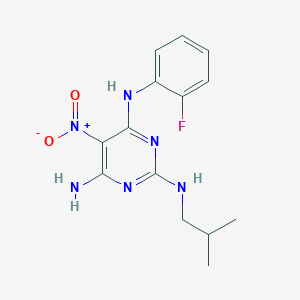
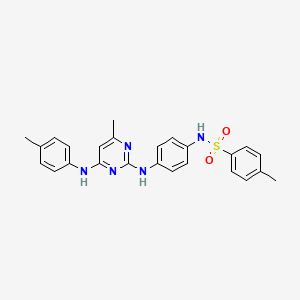
![4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11254346.png)
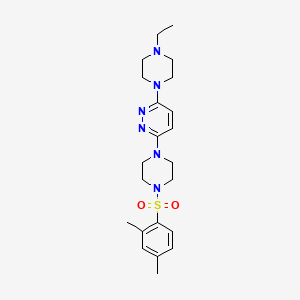
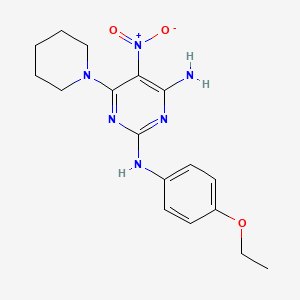
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254361.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11254391.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11254396.png)
![N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B11254401.png)
![1-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254409.png)
